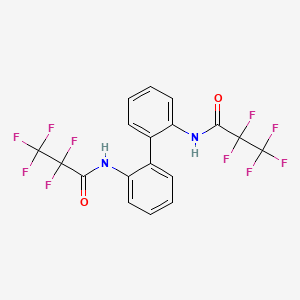

![molecular formula C19H18N2O B5579538 N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)

N-[3-(dimethylamino)phenyl]-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of organochalcogen compounds, which include derivatives similar to N-[3-(dimethylamino)phenyl]-1-naphthamide, often employs ortholithiation methodology. For instance, organoselenium and organotellurium compounds have been synthesized using this approach, leading to the formation of compounds with intramolecular coordination incorporating dimethylamino groups (Panda, Mugesh, Singh, & Butcher, 1999).

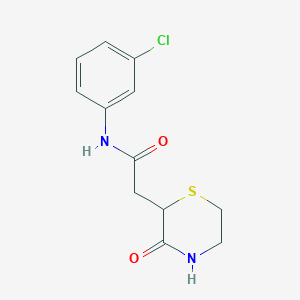

Molecular Structure Analysis

The structural elucidation of compounds with dimethylamino groups has been conducted using techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal the molecular configurations and interactions within such compounds, providing insights into their chemical behavior (Olivieri, Wilson, Paul, & Curtin, 1989).

Chemical Reactions and Properties

Compounds containing dimethylamino groups participate in various chemical reactions, including oxidative addition reactions with molecular diiodine and dibromine, leading to the formation of complex organotin compounds. These reactions demonstrate the reactivity and potential applications of such compounds in synthetic chemistry (Jastrzebski et al., 1991).

Scientific Research Applications

Alzheimer's Disease Diagnosis

N-[3-(dimethylamino)phenyl]-1-naphthamide derivatives, specifically 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), have been utilized in positron emission tomography (PET) scans for diagnosing Alzheimer's disease. This compound facilitates the non-invasive monitoring of beta-amyloid plaques and neurofibrillary tangles in the brain, correlating with the severity of memory impairment (Shoghi-Jadid et al., 2002).

Tautomerism Studies

Research into the tautomeric behaviors of 1-(arylazo)-2-naphthols and their derivatives, including those with N,N-dimethylamino groups, has provided valuable insights into intramolecular proton transfer mechanisms. These studies have implications for understanding chemical stability and reactivity in various organic compounds (Olivieri et al., 1989).

Electrochemical Sensors

N-[3-(dimethylamino)phenyl]-1-naphthamide derivatives have been explored for their potential in electrocatalytic applications, such as the oxidation of reduced nicotinamide adenine dinucleotide (NADH). This research has implications for developing sensitive electrochemical sensors for biomedical analysis (Persson, 1990).

Fluorescent Chemosensors

The compound has been used to create fluorescent chemosensors for detecting metal ions, demonstrating high sensitivity and selectivity, particularly for iron (Fe+3) ions. This application is crucial for environmental monitoring and industrial process control (Singh et al., 2014).

Photophysics and Molecular Logic

N-[3-(dimethylamino)phenyl]-1-naphthamide derivatives have been studied for their photophysical properties, including solvatochromism and acidochromism. These properties make them suitable for implementing molecular logic switches, with applications in optical data storage and processing (Uchacz et al., 2016).

properties

IUPAC Name |

N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-21(2)16-10-6-9-15(13-16)20-19(22)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCRARDIUXSNET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324822 |

Source

|

| Record name | N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670359 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide | |

CAS RN |

339230-66-9 |

Source

|

| Record name | N-[3-(dimethylamino)phenyl]naphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)